molecular formula C21H27N3O2 B5331232 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5331232
M. Wt: 353.5 g/mol
InChI Key: KCRPIJYZRUBEJD-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has been studied for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide apart is its specific structural features, such as the dimethylphenyl and methoxyphenyl groups, which contribute to its unique binding affinity and pharmacokinetic profile. These structural attributes make it a promising candidate for further research and development in various therapeutic areas .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-5-4-6-20(17(16)2)24-13-11-23(12-14-24)15-21(25)22-18-7-9-19(26-3)10-8-18/h4-10H,11-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRPIJYZRUBEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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